Phenylcarbamic chloride
Overview
Description
Phenylcarbamic chloride is a chemical compound with the CAS Number: 2040-76-8 . It is an oily liquid with an onion-like odor . It is classified as an isocyanide dichloride and is a lung irritant with lachrymatory effects .
Synthesis Analysis
The synthesis of carbamates through the generation of carbamoyl chlorides is not convenient because of the requirement of the toxic phosgene. Also, such carbamoyl chlorides are highly reactive, prone to hydrolysis, unstable, and not suitable for long-term storage .Molecular Structure Analysis
The molecular formula of Phenylcarbamic chloride is C7H6ClNO . Its average mass is 155.582 Da and its monoisotopic mass is 155.013794 Da . The InChI code is 1S/C7H6ClNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H, (H,9,10) .Physical And Chemical Properties Analysis
Phenylcarbamic chloride has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 40.7±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has 1 freely rotating bond . Its polar surface area is 29 Å2 . Its polarizability is 16.2±0.5 10-24 cm3 . Its surface tension is 48.4±3.0 dyne/cm . Its molar volume is 117.4±3.0 cm3 .Scientific Research Applications
Antibacterial Agents
Phenylcarbamic chloride derivatives have been studied for their potential as antibacterial agents . Specifically, dibasic derivatives of phenylcarbamic acid have shown promising results as antibacterial agents interacting with the cytoplasmic membrane . These compounds have demonstrated high activity against Gram-positive bacteria, including multidrug-resistant isolates .
Antimycobacterial Agents
Phenylcarbamic chloride derivatives have also been investigated for their antimycobacterial properties . In particular, dibasic derivatives of phenylcarbamic acid have shown potential against mycobacterial strains . The structure-antimycobacterial activity relationship of these compounds has been studied in detail .
Biofilm Colonization Inhibitors
Some derivatives of phenylcarbamic chloride have shown the ability to fight biofilm colonization . Biofilms are a major concern in medical and industrial settings due to their resistance to antimicrobial agents. Therefore, compounds that can inhibit biofilm formation are of great interest .
Cytotoxicity Studies
Phenylcarbamic chloride derivatives have been used in cytotoxicity studies . The cytotoxicity of these compounds is closely connected with their antimicrobial effect . This makes them useful for studying the relationship between cytotoxicity and antimicrobial activity .
Synthesis of Polycarbazole Derivatives
Phenylcarbamic chloride is used in the synthesis of polycarbazole derivatives . Polycarbazole and its derivatives have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
Drug Development
The unique properties of phenylcarbamic chloride make it a valuable compound in drug development. Its derivatives have been used in the development of new drugs, particularly in the field of antibacterial and antimycobacterial agents .
Safety and Hazards
Phenylcarbamic chloride is considered hazardous . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area . It is also recommended to wear respiratory protection and protective gloves/clothing/eye protection/face protection when handling it .
properties
IUPAC Name |
N-phenylcarbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBUANSGDLZTKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylcarbamic chloride | |
CAS RN |
2040-76-8 | |
Record name | N-phenylcarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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